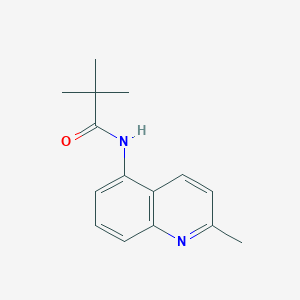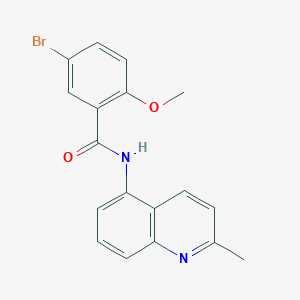![molecular formula C16H17N3O2S B278076 2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as MMCTB and has a molecular weight of 332.43 g/mol. MMCTB is a thioamide derivative of benzamide and is known to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MMCTB is not fully understood, but it is believed to involve the inhibition of various enzymes and modulation of cytokine expression. MMCTB has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. MMCTB has also been reported to inhibit the activity of lipoxygenase, an enzyme that is involved in the synthesis of leukotrienes, which are potent mediators of inflammation. MMCTB has also been reported to modulate the expression of various cytokines and chemokines, which play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
MMCTB has been reported to possess various biochemical and physiological effects. MMCTB has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor, antifungal, and antibacterial properties. MMCTB has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. MMCTB has also been reported to modulate the expression of various cytokines and chemokines.
Advantages and Limitations for Lab Experiments
MMCTB has several advantages and limitations for lab experiments. One of the advantages of MMCTB is its potent anti-inflammatory, analgesic, and antipyretic activities, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. Another advantage of MMCTB is its ability to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2, which makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. One of the limitations of MMCTB is its potential toxicity, which requires careful handling and administration.
Future Directions
There are several future directions for the study of MMCTB. One of the future directions is the development of new drugs based on the structure of MMCTB for the treatment of various inflammatory diseases. Another future direction is the study of the mechanism of action of MMCTB and its effects on various enzymes and cytokines. The use of MMCTB as a tool for studying the role of these enzymes and cytokines in various physiological and pathological processes is another future direction. The development of new synthetic methods for the preparation of MMCTB and its derivatives is also a future direction. Finally, the study of the potential side effects and toxicity of MMCTB is another future direction that requires further investigation.
Synthesis Methods
The synthesis of MMCTB involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form 2-methoxy-3-methylbenzoyl chloride. This intermediate is then reacted with 6-methyl-2-pyridylamine to form the corresponding amide, which is further reacted with ammonium thiocyanate to form MMCTB. The synthesis of MMCTB has been reported in various scientific journals, and the purity of the compound can be determined using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Scientific Research Applications
MMCTB has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. MMCTB has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor, antifungal, and antibacterial properties. MMCTB has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and phospholipase A2. MMCTB has also been reported to modulate the expression of various cytokines and chemokines.
properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-4-8-12(14(10)21-3)15(20)19-16(22)18-13-9-5-7-11(2)17-13/h4-9H,1-3H3,(H2,17,18,19,20,22) |
InChI Key |
CKWGUVUEYTZTEF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)C)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)

![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)